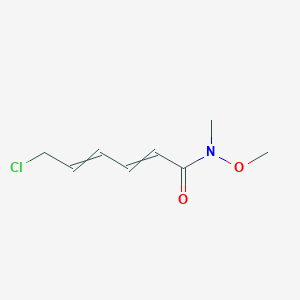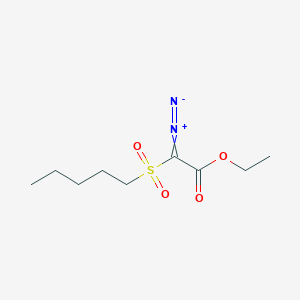![molecular formula C13H14OS2 B14195047 2,6-Bis[(prop-2-en-1-yl)sulfanyl]benzaldehyde CAS No. 918882-55-0](/img/structure/B14195047.png)
2,6-Bis[(prop-2-en-1-yl)sulfanyl]benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Butyl-6-methyl-2,3-dihydro-1,2,4,5-tetrazin-3-amine: is a heterocyclic compound containing a tetrazine ring
2,6-Bis[(prop-2-en-1-yl)sulfanyl]benzaldehyde: is an organic compound featuring a benzaldehyde core substituted with two prop-2-en-1-ylsulfanyl groups
Vorbereitungsmethoden
N-Butyl-6-methyl-2,3-dihydro-1,2,4,5-tetrazin-3-amine
The synthesis of N-Butyl-6-methyl-2,3-dihydro-1,2,4,5-tetrazin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the tetrazine ring.
2,6-Bis[(prop-2-en-1-yl)sulfanyl]benzaldehyde
The preparation of this compound involves the reaction of 2,6-dichlorobenzaldehyde with prop-2-en-1-ylthiol in the presence of a base. The reaction is typically carried out under inert conditions to prevent oxidation .
Analyse Chemischer Reaktionen
N-Butyl-6-methyl-2,3-dihydro-1,2,4,5-tetrazin-3-amine
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions.
2,6-Bis[(prop-2-en-1-yl)sulfanyl]benzaldehyde
This compound can participate in several types of reactions:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo electrophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
N-Butyl-6-methyl-2,3-dihydro-1,2,4,5-tetrazin-3-amine
Medicinal Chemistry: As a scaffold for drug development.
Materials Science: In the synthesis of novel materials with unique properties.
2,6-Bis[(prop-2-en-1-yl)sulfanyl]benzaldehyde
This compound is used in:
Organic Synthesis: As an intermediate in the synthesis of complex molecules.
Materials Science: In the development of new materials with specific functionalities.
Wirkmechanismus
N-Butyl-6-methyl-2,3-dihydro-1,2,4,5-tetrazin-3-amine
The mechanism of action involves interactions with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways depend on the specific application and target.
2,6-Bis[(prop-2-en-1-yl)sulfanyl]benzaldehyde
The mechanism of action involves the formation of reactive intermediates that can interact with other molecules, leading to desired chemical transformations .
Vergleich Mit ähnlichen Verbindungen
N-Butyl-6-methyl-2,3-dihydro-1,2,4,5-tetrazin-3-amine
Similar compounds include other tetrazine derivatives, which may have different substituents but share the tetrazine core. These compounds can have varying biological and chemical properties.
2,6-Bis[(prop-2-en-1-yl)sulfanyl]benzaldehyde
Similar compounds include other benzaldehyde derivatives with different substituents. The unique combination of prop-2-en-1-ylsulfanyl groups distinguishes this compound from others, providing specific reactivity and applications .
Eigenschaften
CAS-Nummer |
918882-55-0 |
|---|---|
Molekularformel |
C13H14OS2 |
Molekulargewicht |
250.4 g/mol |
IUPAC-Name |
2,6-bis(prop-2-enylsulfanyl)benzaldehyde |
InChI |
InChI=1S/C13H14OS2/c1-3-8-15-12-6-5-7-13(11(12)10-14)16-9-4-2/h3-7,10H,1-2,8-9H2 |
InChI-Schlüssel |
DKYZCZLJDGBGSD-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCSC1=C(C(=CC=C1)SCC=C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(4-Fluorophenyl)-5-[2-(methylsulfanyl)pyrimidin-4-yl]-1,3-thiazol-2-amine](/img/structure/B14194969.png)
![4-[(4-Fluorophenyl)(phenyl)methylidene]-1-(methanesulfonyl)piperidine](/img/structure/B14194970.png)

![2-{[(2,4-Dimethoxyphenyl)methyl]amino}-1-(4-fluorophenyl)ethan-1-one](/img/structure/B14194982.png)
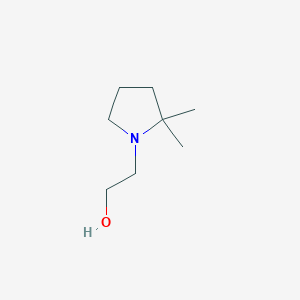
![lithium;tert-butyl-[[3-[tert-butyl(dimethyl)silyl]oxy-1H-inden-1-id-4-yl]oxy]-dimethylsilane](/img/structure/B14194988.png)
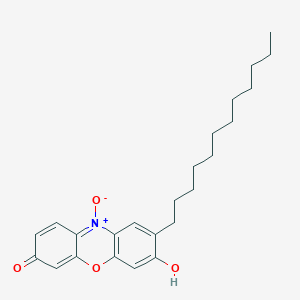
![S-1,3-Benzothiazol-2-yl 3-[(2-hydroxyethyl)amino]butanethioate](/img/structure/B14194999.png)
![Pyrido[4,3-c][1,5]naphthyridin-6(5H)-one](/img/structure/B14195003.png)
![1-[(3-Fluorophenyl)methyl]-4-(pyrrolidin-3-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B14195018.png)
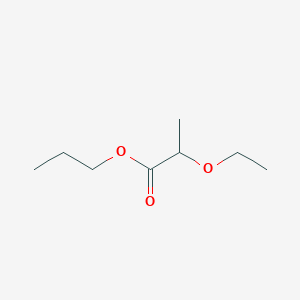
![2-[5-(6-Phenylhexane-1-sulfonyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B14195025.png)
